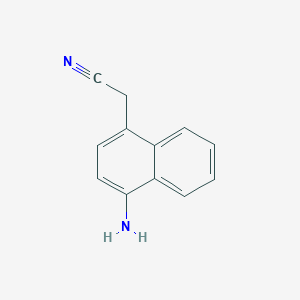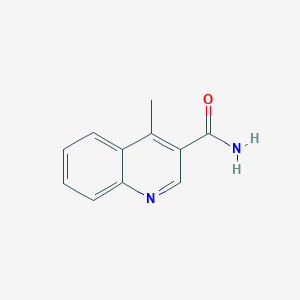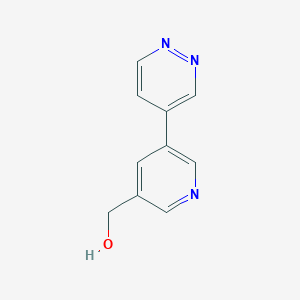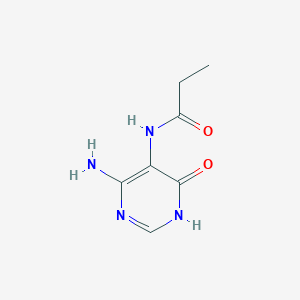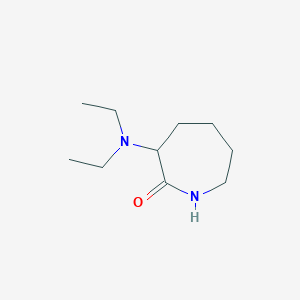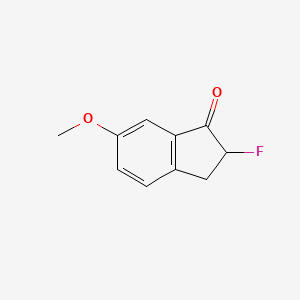
2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluor-6-methoxy-2,3-dihydro-1H-inden-1-on ist eine chemische Verbindung mit der Summenformel C10H9FO2. Es ist ein Derivat von 1H-inden-1-on, das ein Fluoratom an der 2-Position und eine Methoxygruppe an der 6-Position aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Fluor-6-methoxy-2,3-dihydro-1H-inden-1-on umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung der 1H-inden-1-on-Grundstruktur.
Fluorierung: Die Einführung des Fluoratoms an der 2-Position kann unter kontrollierten Bedingungen mit Fluorierungsmitteln wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) erzielt werden.
Methoxylierung: Die Methoxygruppe wird an der 6-Position unter Verwendung von Methoxylierungsmitteln wie Natriummethoxid in Gegenwart eines geeigneten Lösungsmittels eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Fluor-6-methoxy-2,3-dihydro-1H-inden-1-on kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig den Einsatz von Durchflussreaktoren und automatisierten Systemen, um eine präzise Kontrolle der Reaktionsparameter zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 1H-inden-1-one core structure.
Fluorination: Introduction of the fluorine atom at the 2-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: The methoxy group is introduced at the 6-position using methoxylation reagents like sodium methoxide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Fluor-6-methoxy-2,3-dihydro-1H-inden-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in Alkohole oder Alkane umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können das Fluoratom unter Verwendung von Nucleophilen wie Aminen oder Thiolen durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether.
Substitution: Nucleophile wie Natriumazid (NaN3) in polaren aprotischen Lösungsmitteln.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Alkanen.
Substitution: Bildung von substituierten Indenonen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-Fluor-6-methoxy-2,3-dihydro-1H-inden-1-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere bei der Gestaltung von Molekülen mit spezifischen pharmakologischen Aktivitäten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Fluor-6-methoxy-2,3-dihydro-1H-inden-1-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Das Fluoratom und die Methoxygruppe tragen zu seiner Reaktivität und Bindungsaffinität zu biologischen Molekülen bei. Die Verbindung kann durch Hemmung oder Aktivierung von Enzymen, Rezeptoren oder anderen Proteinen wirken, was zu verschiedenen biologischen Effekten führt.
Wissenschaftliche Forschungsanwendungen
2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its reactivity and binding affinity with biological molecules. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Fluor-6-methoxy-2,3-dihydro-1H-inden-1-on: Ähnliche Struktur mit einem Fluoratom an der 5-Position.
6-Fluor-2,3-dihydro-1H-inden-1-on: Fehlt die Methoxygruppe, hat aber ein Fluoratom an der 6-Position.
6-Methoxy-2,3-dihydro-1H-inden-1-on: Enthält eine Methoxygruppe an der 6-Position ohne das Fluoratom.
Einzigartigkeit
2-Fluor-6-methoxy-2,3-dihydro-1H-inden-1-on ist durch das Vorhandensein von sowohl Fluor- als auch Methoxygruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C10H9FO2 |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
2-fluoro-6-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3 |
InChI-Schlüssel |
ZNOJLKZOTWJSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC(C2=O)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




